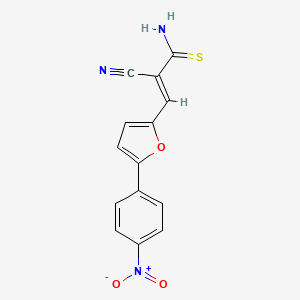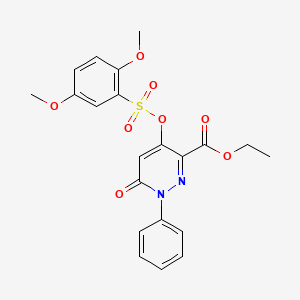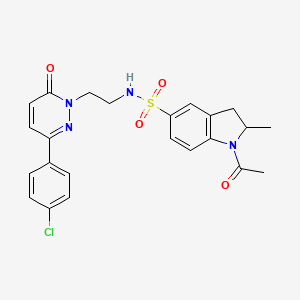![molecular formula C15H10Cl3F3N2O B2545566 N-{[3-cloro-5-(trifluorometil)-2-piridinil]metil}-2-(2,6-diclorofenil)acetamida CAS No. 326815-50-3](/img/structure/B2545566.png)
N-{[3-cloro-5-(trifluorometil)-2-piridinil]metil}-2-(2,6-diclorofenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H10Cl3F3N2O and its molecular weight is 397.6. The purity is usually 95%.
BenchChem offers high-quality N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Perspectivas futuras: Los investigadores anticipan el descubrimiento de nuevas aplicaciones para TFMP en la protección de cultivos .
- Mecanismo: Las propiedades únicas del átomo de flúor y la parte de piridina probablemente contribuyan a los efectos biológicos de estos compuestos .
- Protección de cultivos: Más del 50% de los pesticidas lanzados en las últimas dos décadas son fluorados, con alrededor del 40% que contiene un grupo trifluorometil .
Agroquímicos y Protección de Cultivos
Productos farmacéuticos
Síntesis Intermedia
Materiales funcionales
Potencial terapéutico
Reactivos de investigación e intermediarios
Mecanismo De Acción
Target of Action
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide, also known as Fluopicolide, is a fungicide used in agriculture to control diseases caused by oomycetes . The primary targets of this compound are spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This interaction with its targets results in changes that inhibit the growth of strains that are resistant to other fungicides .
Biochemical Pathways
N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects on various biochemical pathways result in the control of diseases caused by oomycetes.
Result of Action
The molecular and cellular effects of N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-(2,6-dichlorophenyl)acetamide’s action include the inhibition of the growth of oomycetes that are resistant to other fungicides . It also affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Propiedades
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-10-2-1-3-11(17)9(10)5-14(24)23-7-13-12(18)4-8(6-22-13)15(19,20)21/h1-4,6H,5,7H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNSISWLQZVBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)

![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2545490.png)
![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)


![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide](/img/structure/B2545494.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)


![N-(2-methoxyethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2545500.png)
![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)
![1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B2545505.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1,5-diphenyl-1,2,4-triazole-3-carboxylate](/img/structure/B2545506.png)
